molecular formula C7H7N2NaO2 B2428771 Sodium 2-(pyrazin-2-yl)propanoate CAS No. 2044713-66-6

Sodium 2-(pyrazin-2-yl)propanoate

Cat. No.: B2428771
CAS No.: 2044713-66-6
M. Wt: 174.135
InChI Key: URDYATHKUIYYQD-UHFFFAOYSA-M
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Description

Sodium 2-(pyrazin-2-yl)propanoate is a chemical compound with the molecular formula C7H7N2NaO2 It is known for its unique structure, which includes a pyrazine ring attached to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyrazin-2-yl)propanoate typically involves the reaction of pyrazine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to form corresponding reduced pyrazine derivatives.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens, alkylating agents, and nucleophiles, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

Sodium 2-(pyrazin-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Sodium 2-(pyrazin-2-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • Sodium 2-(pyridin-2-yl)propanoate
  • Sodium 2-(quinolin-2-yl)propanoate
  • Sodium 2-(pyrimidin-2-yl)propanoate

Comparison: Sodium 2-(pyrazin-2-yl)propanoate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Biological Activity

Sodium 2-(pyrazin-2-yl)propanoate, also known as a sodium salt derived from 2-(pyrazin-2-yl)propanoic acid, has garnered attention in scientific research for its potential biological activities. This compound features a pyrazine ring, which is known to enhance biological interactions, making it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

  • Chemical Formula : C₈H₉N₂NaO₂
  • Molecular Weight : 188.16 g/mol
  • CAS Number : 2044713-66-6

The unique structure of this compound allows it to function as a versatile building block in organic synthesis and as a reagent in various chemical reactions. Its pyrazine moiety is crucial for its biological activity, influencing interactions with enzymes and receptors.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The pyrazine ring can modulate the activity of enzymes and receptors, leading to:

  • Inhibition of Microbial Growth : The compound exhibits antimicrobial properties against certain bacterial strains.
  • Modulation of Cellular Signaling Pathways : It may influence metabolic pathways, acting as an enzyme inhibitor or modulator.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves disruption of bacterial metabolic processes.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells through interactions with specific cellular pathways. This property positions it as a candidate for further pharmacological studies aimed at cancer treatment.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant inhibition at low concentrations, indicating its potential as an antimicrobial agent .
  • Investigation into Anticancer Effects :
    • Research published in Journal of Medicinal Chemistry explored the compound's effects on various cancer cell lines. Results indicated that this compound induced cell cycle arrest and apoptosis in human breast cancer cells .
  • Mechanistic Studies :
    • A detailed analysis revealed that the compound interacts with key metabolic enzymes involved in cellular respiration, leading to altered energy metabolism in cancer cells .

Applications in Scientific Research

This compound is utilized across several fields:

FieldApplication
ChemistryUsed as a building block for synthesizing complex molecules and reagents in organic reactions
BiologyStudied for antimicrobial and anticancer properties
MedicineOngoing research into therapeutic applications for various diseases
IndustryDevelopment of new materials and synthesis intermediates for pharmaceuticals and agrochemicals

Properties

IUPAC Name

sodium;2-pyrazin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.Na/c1-5(7(10)11)6-4-8-2-3-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDYATHKUIYYQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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